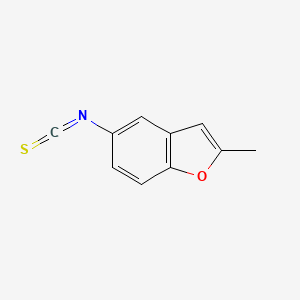

5-Isothiocyanato-2-methylbenzofuran

Description

BenchChem offers high-quality 5-Isothiocyanato-2-methylbenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Isothiocyanato-2-methylbenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H7NOS |

|---|---|

Molecular Weight |

189.24 g/mol |

IUPAC Name |

5-isothiocyanato-2-methyl-1-benzofuran |

InChI |

InChI=1S/C10H7NOS/c1-7-4-8-5-9(11-6-13)2-3-10(8)12-7/h2-5H,1H3 |

InChI Key |

UDTDIXPCWZRPRN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(O1)C=CC(=C2)N=C=S |

Origin of Product |

United States |

Foundational & Exploratory

Proposed Strategic Synthesis and Characterization of 5-Isothiocyanato-2-methylbenzofuran: A Technical Guide for Chemical and Pharmaceutical Innovators

For Immediate Release

Proposed Synthetic Pathway

The synthesis of 5-isothiocyanato-2-methylbenzofuran is proposed as a multi-step process commencing with a commercially available starting material. A plausible route would involve the formation of the 2-methylbenzofuran core, followed by functional group manipulations to introduce the isothiocyanate moiety at the 5-position. A key intermediate in this proposed synthesis is 5-amino-2-methylbenzofuran.

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of 2-Methyl-5-nitrobenzofuran

A potential starting point is the cyclization of a suitably substituted phenol. For instance, one could envision a reaction between 4-nitrophenol and chloroacetone under basic conditions to form the corresponding ether, followed by an acid-catalyzed intramolecular cyclization to yield 2-methyl-5-nitrobenzofuran.

Step 2: Reduction to 5-Amino-2-methylbenzofuran

The nitro group of 2-methyl-5-nitrobenzofuran can be reduced to a primary amine using standard reducing agents. A common and effective method would be the use of tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation with a palladium catalyst.

Step 3: Formation of 5-Isothiocyanato-2-methylbenzofuran

The final step involves the conversion of the 5-amino-2-methylbenzofuran to the target isothiocyanate. This can be achieved by reacting the amine with thiophosgene or a thiophosgene equivalent, such as di(1H-imidazol-1-yl)methanethione, in an inert solvent like dichloromethane or tetrahydrofuran.

Caption: Proposed synthetic workflow for 5-isothiocyanato-2-methylbenzofuran.

Characterization

Thorough characterization of the synthesized intermediates and the final product is crucial to confirm its identity, purity, and structure. The following analytical techniques are proposed:

| Technique | Intermediate: 5-Amino-2-methylbenzofuran | Final Product: 5-Isothiocyanato-2-methylbenzofuran |

| Melting Point (°C) | To be determined | To be determined |

| ¹H NMR (ppm) | Expected aromatic and methyl proton signals. | Expected shifts in aromatic signals due to the -NCS group. |

| ¹³C NMR (ppm) | Expected aromatic and methyl carbon signals. | Appearance of a signal for the isothiocyanate carbon (~130-140 ppm). |

| IR (cm⁻¹) | Characteristic N-H stretching bands (~3300-3500 cm⁻¹). | Strong, characteristic asymmetric stretch of the -N=C=S group (~2000-2200 cm⁻¹). |

| Mass Spec (m/z) | Molecular ion peak corresponding to C₉H₉NO. | Molecular ion peak corresponding to C₁₀H₇NOS. |

| Purity (HPLC) | >95% | >95% |

Potential Biological Activity and Signaling Pathways

Benzofuran derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Isothiocyanates are also a well-known class of compounds with potent biological effects, often acting as electrophiles that can modulate the activity of various cellular proteins. Given these precedents, 5-isothiocyanato-2-methylbenzofuran is a candidate for investigation in several therapeutic areas.

A hypothetical mechanism of action could involve the modulation of key signaling pathways implicated in cancer, such as the p53 pathway. Isothiocyanates have been reported to induce apoptosis in cancer cells through various mechanisms, including the upregulation of tumor suppressor proteins like p53.

Caption: Hypothetical signaling pathway involving p53 activation.

Logical Framework for Characterization

The confirmation of the successful synthesis and purity of 5-isothiocyanato-2-methylbenzofuran would follow a logical progression of analytical techniques.

References

Physicochemical Properties of 5-Isothiocyanato-2-methylbenzofuran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 5-isothiocyanato-2-methylbenzofuran, a heterocyclic compound with potential applications in pharmaceutical research. Due to the limited availability of direct experimental data for this specific molecule, this guide combines theoretical calculations, generalized experimental protocols, and an analysis of the known properties of its constituent chemical moieties—benzofuran and isothiocyanate—to present a thorough profile. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this and related compounds.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in determining its pharmacokinetic and pharmacodynamic profiles. These properties influence absorption, distribution, metabolism, and excretion (ADME), as well as target engagement.

Table 1: Physicochemical Properties of 5-Isothiocyanato-2-methylbenzofuran

| Property | Value | Method |

| Molecular Formula | C₁₀H₇NOS | Calculated |

| Molecular Weight | 189.24 g/mol | Calculated |

| Melting Point | Not available | See Experimental Protocol 1 |

| Boiling Point | Not available | See Experimental Protocol 2 |

| Solubility | Expected to be soluble in organic solvents and poorly soluble in water. | See Experimental Protocol 3 |

| pKa | Not available | See Experimental Protocol 4 |

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of organic compounds like 5-isothiocyanato-2-methylbenzofuran.

Experimental Protocol 1: Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline organic compounds, the melting point is a sharp, characteristic value.[1][2][3][4][5]

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)[1][2]

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample of 5-isothiocyanato-2-methylbenzofuran is pure and dry. If necessary, purify by recrystallization.

-

Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.[2]

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[3]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate determination.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

The melting point is reported as this range. For a pure compound, this range should be narrow (0.5-2 °C).

Experimental Protocol 2: Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[6][7][8][9][10]

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)[6][9]

-

Beaker

Procedure:

-

Place a small amount (0.5-1 mL) of liquid 5-isothiocyanato-2-methylbenzofuran into a small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube containing the liquid.

-

Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Immerse the assembly in a heating bath (Thiele tube). The heat should be applied to the side arm to ensure uniform heating through convection.[2]

-

Heat the bath slowly. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[10]

Experimental Protocol 3: Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

-

Test tubes

-

Spatula

-

Graduated cylinder or pipette

-

Vortex mixer (optional)

Procedure:

-

Place a small, accurately weighed amount of 5-isothiocyanato-2-methylbenzofuran (e.g., 10 mg) into a series of test tubes.

-

To each test tube, add a specific volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, dimethyl sulfoxide (DMSO), dichloromethane).

-

Stir or vortex the mixture for a set period (e.g., 1-2 minutes).[11]

-

Visually observe if the solid has completely dissolved.

-

If the compound dissolves, it is considered soluble in that solvent at that concentration. If it does not dissolve, it is considered insoluble. For more quantitative results, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined analytically (e.g., by UV-Vis spectroscopy or HPLC).

Experimental Protocol 4: Determination of pKa

The pKa is a measure of the acidity of a compound. It is the negative logarithm of the acid dissociation constant (Ka).

Apparatus:

-

pH meter

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

Procedure (Potentiometric Titration): [12]

-

Dissolve a known amount of 5-isothiocyanato-2-methylbenzofuran in a suitable solvent (e.g., a mixture of water and an organic co-solvent if the compound is not water-soluble).

-

Place the solution in a beaker with a magnetic stir bar and immerse a calibrated pH electrode.

-

Slowly titrate the solution with a standardized solution of a strong base (if the compound is acidic) or a strong acid (if the compound is basic).

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized.

Synthesis Workflow

A plausible synthetic route for 5-isothiocyanato-2-methylbenzofuran can be conceptualized based on established methods for the synthesis of benzofurans and the conversion of an amino group to an isothiocyanate.

Caption: Proposed synthesis workflow for 5-isothiocyanato-2-methylbenzofuran.

Potential Signaling Pathways and Biological Activity

Benzofuran and isothiocyanate moieties are present in numerous biologically active compounds, suggesting that 5-isothiocyanato-2-methylbenzofuran may exhibit interesting pharmacological properties, particularly in the areas of cancer and inflammation.[13][14]

Anticancer Activity and Associated Signaling Pathways

Benzofuran derivatives have been shown to possess anticancer properties through various mechanisms, including the induction of apoptosis and cell cycle arrest.[13][15] Isothiocyanates are also well-documented for their cancer chemopreventive effects.[14] A key mechanism for isothiocyanates is the modulation of cellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[16][17][18]

Caption: Potential modulation of the MAPK signaling pathway by 5-isothiocyanato-2-methylbenzofuran.

Anti-inflammatory Activity and Associated Signaling Pathways

Isothiocyanates are known to exert anti-inflammatory effects, often through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[19][20][21] NF-κB is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[22][23][24]

Caption: Postulated inhibition of the NF-κB signaling pathway.

Conclusion

5-Isothiocyanato-2-methylbenzofuran is a compound of significant interest for drug discovery due to the established biological activities of its benzofuran and isothiocyanate components. While specific experimental data for this molecule is sparse, this guide provides a robust framework for its physicochemical characterization and an informed perspective on its potential mechanisms of action. The provided experimental protocols offer a clear path for researchers to elucidate the precise properties of this compound, and the outlined signaling pathways suggest promising avenues for investigating its therapeutic potential in cancer and inflammatory diseases. Further research is warranted to fully explore the pharmacological profile of this and related benzofuran isothiocyanates.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. pennwest.edu [pennwest.edu]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. byjus.com [byjus.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. chem.ws [chem.ws]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 15. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 16. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 17. aacrjournals.org [aacrjournals.org]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

An In-depth Technical Guide on the Spectroscopic Characterization of 5-isothiocyanato-2-methylbenzofuran

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-isothiocyanato-2-methylbenzofuran, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of publicly available experimental data for this specific molecule, this document presents predicted spectroscopic characteristics based on data from analogous compounds, including 2-methylbenzofuran derivatives and aryl isothiocyanates. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed framework for the characterization of this and similar molecules. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such data.

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds, forming the core structure of many natural products and pharmacologically active molecules. Their diverse biological activities have made them a focal point in medicinal chemistry. The introduction of an isothiocyanate group (-NCS) at the 5-position of the 2-methylbenzofuran scaffold is of particular interest, as isothiocyanates are known for their bioactivity, including anticancer and antimicrobial properties.

Accurate structural elucidation and characterization are critical in the development of new chemical entities. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide synthesizes predictive data and standard methodologies to aid in the spectroscopic analysis of 5-isothiocyanato-2-methylbenzofuran.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-isothiocyanato-2-methylbenzofuran. These predictions are derived from spectral data of structurally related compounds.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for 5-isothiocyanato-2-methylbenzofuran (Solvent: CDCl₃, Reference: TMS at δ 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.6 - 7.7 | d | 1H | H-4 |

| ~7.4 - 7.5 | d | 1H | H-7 |

| ~7.2 - 7.3 | dd | 1H | H-6 |

| ~6.4 - 6.5 | s | 1H | H-3 |

| ~2.4 - 2.5 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-isothiocyanato-2-methylbenzofuran (Solvent: CDCl₃, Reference: CDCl₃ at δ 77.16 ppm)

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~157 - 158 | C-2 |

| ~154 - 155 | C-7a |

| ~140 - 145 | -NCS |

| ~130 - 131 | C-5 |

| ~128 - 129 | C-3a |

| ~124 - 125 | C-6 |

| ~120 - 121 | C-4 |

| ~111 - 112 | C-7 |

| ~102 - 103 | C-3 |

| ~14 - 15 | -CH₃ |

IR spectroscopy is used to identify the functional groups present in a molecule. The isothiocyanate group has a very strong and characteristic absorption band.

Table 3: Predicted IR Absorption Data for 5-isothiocyanato-2-methylbenzofuran

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2150 - 2050 | Strong, sharp | Asymmetric stretch of -NCS group |

| ~1620 - 1600 | Medium | C=C aromatic stretch |

| ~1480 - 1450 | Medium | C=C aromatic stretch |

| ~1260 - 1230 | Strong | Asymmetric C-O-C stretch of furan ring |

| ~850 - 800 | Strong | C-H out-of-plane bending (aromatic) |

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which helps in confirming its molecular weight and structure.

Table 4: Predicted Mass Spectrometry Data for 5-isothiocyanato-2-methylbenzofuran (Ionization Mode: Electron Ionization - EI)

| m/z | Possible Fragment |

| ~203 | [M]⁺ (Molecular Ion) |

| ~171 | [M - S]⁺ |

| ~144 | [M - NCS]⁺ |

| ~131 | [M - NCS - CH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Set the appropriate spectral width and acquisition time for both ¹H and ¹³C experiments.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse-acquire sequence.

-

Typically, 16-32 scans are sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal for ¹H and the residual solvent peak for ¹³C.

-

Integrate the peaks in the ¹H spectrum.

-

Objective: To identify the functional groups in the molecule.

Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Scan:

-

Acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical scanning range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will perform a Fourier transform and background subtraction to generate the final IR spectrum.

-

Identify and label the characteristic absorption peaks.

-

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: A mass spectrometer, often coupled with a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system.[1]

Procedure (for GC-MS with Electron Ionization):

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

The compound will be vaporized and separated from impurities on the GC column.

-

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV) to generate a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to gain structural information.

-

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of a novel compound like 5-isothiocyanato-2-methylbenzofuran.

Caption: Synthetic workflow for 5-isothiocyanato-2-methylbenzofuran.

Caption: Workflow for spectroscopic analysis and structure confirmation.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and standardized experimental protocols for the characterization of 5-isothiocyanato-2-methylbenzofuran. While direct experimental data remains to be published, the information herein serves as a valuable resource for scientists engaged in the synthesis and analysis of novel benzofuran derivatives. The provided workflows offer a logical framework for the systematic characterization of such compounds, ensuring data quality and consistency in research and development settings.

References

The Dawn of a New Therapeutic Frontier: A Technical Guide to the Anticipated Biological Activity of Novel Benzofuran Isothiocyanates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of robust pharmacophores into a single molecular entity represents a promising strategy in the rational design of novel therapeutic agents. This whitepaper explores the untapped potential of a novel class of compounds: benzofuran isothiocyanates. While the benzofuran nucleus is a cornerstone of numerous biologically active natural products and synthetic drugs, and the isothiocyanate functional group is renowned for its potent anticancer and antimicrobial properties, the hybrid scaffold remains largely unexplored. This document serves as a technical guide, postulating the synthesis, proposing detailed experimental protocols for biological evaluation, and hypothesizing the mechanisms of action of these promising, yet-to-be-synthesized, compounds. By synergizing the established biological activities of both moieties, benzofuran isothiocyanates emerge as a compelling area for future research and development in oncology and infectious diseases.

Introduction: The Rationale for Hybrid Vigor

The benzofuran scaffold is a recurring motif in a multitude of natural and synthetic compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] Its rigid, planar structure and ability to participate in various intermolecular interactions make it a privileged scaffold in medicinal chemistry.[4] Notable examples of benzofuran-containing drugs include the antiarrhythmic agent amiodarone and the antifungal griseofulvin.[5]

Concurrently, isothiocyanates (-N=C=S), particularly those derived from cruciferous vegetables like sulforaphane and phenethyl isothiocyanate, have garnered significant attention for their potent chemopreventive and therapeutic effects in cancer.[6][7] Their mechanism of action is multifaceted, involving the induction of phase II detoxification enzymes, generation of reactive oxygen species (ROS) in cancer cells, and modulation of key signaling pathways that govern cell cycle, apoptosis, and angiogenesis.[6] Furthermore, isothiocyanates have demonstrated considerable antimicrobial activity against a range of pathogens.

The novel construct of a benzofuran ring functionalized with an isothiocyanate group presents an exciting opportunity to develop a new class of dual-acting therapeutic agents. The benzofuran moiety could serve as a vehicle to deliver the reactive isothiocyanate group to biological targets, potentially enhancing its efficacy and selectivity. This whitepaper will now delve into the proposed synthesis, biological evaluation, and mechanistic pathways of these novel benzofuran isothiocyanates.

Proposed Synthesis of Benzofuran Isothiocyanates

While the synthesis of benzofuran isothiocyanates has not been explicitly detailed in the reviewed literature, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles. The most straightforward approach involves the conversion of a primary amine to an isothiocyanate. Therefore, the key intermediate is an aminobenzofuran. A general, multi-step synthesis is outlined below.

2.1. Synthetic Workflow

A logical synthetic pathway would commence with a substituted benzofuran, proceed through nitration, followed by reduction of the nitro group to a primary amine, and culminate in the conversion of the amine to the target isothiocyanate.

Caption: Proposed synthetic workflow for benzofuran isothiocyanates.

2.2. Detailed Experimental Protocols (Hypothetical)

2.2.1. General Procedure for the Synthesis of 5-Nitrobenzofuran

To a solution of benzofuran (1 equivalent) in concentrated sulfuric acid at 0°C, a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid is added dropwise, maintaining the temperature below 5°C. After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours. The mixture is then poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water until neutral, and dried. The crude product can be purified by recrystallization from ethanol to yield 5-nitrobenzofuran.

2.2.2. General Procedure for the Synthesis of 5-Aminobenzofuran

To a solution of 5-nitrobenzofuran (1 equivalent) in ethanol, stannous chloride dihydrate (3-4 equivalents) is added, followed by the slow addition of concentrated hydrochloric acid. The reaction mixture is then heated at reflux for 2-4 hours. After cooling to room temperature, the mixture is basified with a concentrated sodium hydroxide solution. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 5-aminobenzofuran can be purified by column chromatography on silica gel.

2.2.3. General Procedure for the Synthesis of 5-Isothiocyanatobenzofuran

A common method for the conversion of primary amines to isothiocyanates involves the use of carbon disulfide. To a solution of 5-aminobenzofuran (1 equivalent) and triethylamine (2.5 equivalents) in a suitable solvent like dichloromethane or tetrahydrofuran at 0°C, carbon disulfide (1.2 equivalents) is added dropwise. The reaction mixture is stirred at room temperature for 2-3 hours. Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) is then added, and the mixture is stirred for an additional 12-16 hours. The precipitated dicyclohexylthiourea is removed by filtration, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to afford the desired 5-isothiocyanatobenzofuran. Alternatively, thiophosgene can be used, although it is highly toxic.[8]

Anticipated Biological Activities and Proposed Evaluation

Based on the well-documented biological profiles of benzofurans and isothiocyanates, it is hypothesized that benzofuran isothiocyanates will exhibit potent anticancer and antimicrobial activities.

3.1. Anticancer Activity

3.1.1. Hypothesized Mechanism of Action

The anticancer effect of benzofuran isothiocyanates is likely to be multi-pronged, leveraging the mechanisms of both parent moieties. The isothiocyanate group is expected to be the primary driver of cytotoxicity in cancer cells.

Caption: Hypothesized anticancer signaling pathways of benzofuran isothiocyanates.

3.1.2. Proposed Experimental Protocols for Anticancer Evaluation

-

Cell Lines: A panel of human cancer cell lines, including but not limited to, MCF-7 (breast), A549 (lung), HCT116 (colon), and PC-3 (prostate), along with a non-cancerous cell line like HEK293 or normal human fibroblasts for cytotoxicity comparison.

-

MTT Assay for Cytotoxicity: Cancer cells will be seeded in 96-well plates and treated with varying concentrations of the synthesized benzofuran isothiocyanates for 48-72 hours. Cell viability will be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 (half-maximal inhibitory concentration) values will be calculated.

-

Flow Cytometry for Apoptosis Analysis: To determine if cell death occurs via apoptosis, treated cells will be stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry. An increase in the Annexin V-positive cell population will indicate apoptosis.

-

Flow Cytometry for Cell Cycle Analysis: Cells will be treated with the compounds for 24 hours, fixed, stained with PI, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Western Blot Analysis: To investigate the molecular mechanism, key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) and cell cycle regulation (e.g., p21, cyclin B1, CDK1) will be analyzed by Western blotting. The modulation of signaling pathways like PI3K/Akt and MAPK can also be assessed by examining the phosphorylation status of key kinases.

3.2. Antimicrobial Activity

3.2.1. Hypothesized Mechanism of Action

The antimicrobial action of isothiocyanates is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes. The benzofuran scaffold may enhance the lipophilicity of the molecule, facilitating its entry into microbial cells.

3.2.2. Proposed Experimental Protocols for Antimicrobial Evaluation

-

Microbial Strains: A panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains, as well as fungal pathogens (e.g., Candida albicans, Aspergillus niger).

-

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC): The MIC will be determined according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Serial dilutions of the compounds will be prepared in 96-well plates containing microbial suspensions. The MIC will be defined as the lowest concentration of the compound that completely inhibits visible microbial growth after incubation.

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine whether the compounds are microbistatic or microbicidal, aliquots from the wells with no visible growth in the MIC assay will be plated on agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation

All quantitative data from the proposed biological evaluations should be summarized in clear and concise tables for easy comparison and analysis.

Table 1: Hypothetical Anticancer Activity of Novel Benzofuran Isothiocyanates (IC50 in µM)

| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | PC-3 (Prostate) | HEK293 (Normal) |

| BZI-1 | Value | Value | Value | Value | Value |

| BZI-2 | Value | Value | Value | Value | Value |

| Doxorubicin | Value | Value | Value | Value | Value |

Table 2: Hypothetical Antimicrobial Activity of Novel Benzofuran Isothiocyanates (MIC in µg/mL)

| Compound | S. aureus | E. coli | C. albicans |

| BZI-1 | Value | Value | Value |

| BZI-2 | Value | Value | Value |

| Ciprofloxacin | Value | Value | N/A |

| Fluconazole | N/A | N/A | Value |

Conclusion and Future Directions

The synthesis and biological evaluation of novel benzofuran isothiocyanates represent a promising, yet uncharted, territory in drug discovery. The strong rationale for combining these two pharmacophores suggests a high probability of discovering new lead compounds with potent anticancer and antimicrobial activities. This technical guide provides a roadmap for researchers to embark on this exciting area of investigation. Future work should focus on the synthesis of a library of benzofuran isothiocyanates with diverse substitution patterns on the benzofuran ring to establish clear structure-activity relationships. Furthermore, in vivo studies in animal models will be crucial to validate the therapeutic potential of the most promising candidates identified in vitro. The exploration of this novel chemical space could lead to the development of next-generation therapies for cancer and infectious diseases.

References

- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 2-Methylbenzofuran Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-methylbenzofuran scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. Derivatives of 2-methylbenzofuran have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the current research on the therapeutic applications of 2-methylbenzofuran derivatives, with a focus on their anticancer, neuroprotective, and antimicrobial properties. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the discovery and design of new therapeutic agents.

Anticancer Applications

2-Methylbenzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Inhibition of Signaling Pathways

mTOR Signaling Pathway: The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[3][4] Dysregulation of the mTOR signaling pathway is a common feature in many cancers. Certain benzofuran derivatives have been identified as potent inhibitors of mTOR, thereby disrupting downstream signaling and impeding cancer cell growth.[3][5]

Hypoxia-Inducible Factor-1 (HIF-1) Pathway: Hypoxia is a common characteristic of the tumor microenvironment and is associated with tumor progression, metastasis, and resistance to therapy.[6] Hypoxia-inducible factor-1 (HIF-1) is a key transcription factor that orchestrates the cellular response to low oxygen conditions. Some 2-arylbenzofuran derivatives have been shown to inhibit the HIF-1 pathway, thereby sensitizing cancer cells to hypoxic stress and inhibiting tumor growth.[6][7]

Induction of Apoptosis

A primary mechanism by which 2-methylbenzofuran derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[8][9] This is often achieved through the activation of intrinsic and extrinsic apoptotic pathways, characterized by the activation of caspases and changes in mitochondrial membrane potential.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 2-methylbenzofuran derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 (Leukemia) | 5.0 | [2] |

| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | HL-60 (Leukemia) | 0.1 | [2] |

| Benzo[b]furan derivative 26 | MCF-7 (Breast Cancer) | 0.057 | [10] |

| Benzo[b]furan derivative 36 | MCF-7 (Breast Cancer) | 0.051 | [10] |

| 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, ndimethylpiperidin-4-amine | SQ20B (Head and Neck Cancer) | 0.46 | [3] |

Neuroprotective Applications

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. 2-Methylbenzofuran derivatives have shown promise as neuroprotective agents by targeting key enzymes and pathways implicated in the pathogenesis of these disorders.[11][12]

Inhibition of Cholinesterases and BACE1

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: A key feature of Alzheimer's disease is the decline in acetylcholine levels.[13] Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can increase acetylcholine levels in the brain, providing symptomatic relief. Several 2-arylbenzofuran derivatives have been identified as potent inhibitors of these enzymes.[12][13]

Beta-secretase (BACE1) Inhibition: The accumulation of amyloid-β (Aβ) plaques is a hallmark of Alzheimer's disease. BACE1 is a key enzyme in the production of Aβ. Inhibition of BACE1 is therefore a major therapeutic strategy. Certain 2-arylbenzofuran derivatives have demonstrated the ability to inhibit BACE1 activity.[12]

Quantitative Neuroprotective Activity Data

The following table presents the inhibitory activity of selected 2-arylbenzofuran derivatives against key enzymes in neurodegeneration.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 2-Arylbenzofuran Derivative 15 | BChE | 6.23 | [13] |

| 2-Arylbenzofuran Derivative 17 | BChE | 3.57 | [13] |

| 2-Arylbenzofuran Derivative 22h | BChE | 0.054 | [14] |

Antimicrobial Applications

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. 2-Methylbenzofuran derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[15][16]

Antibacterial and Antifungal Activity

Various substituted 2-methylbenzofuran derivatives have been synthesized and evaluated for their antimicrobial properties. The nature and position of substituents on the benzofuran ring play a crucial role in determining the potency and spectrum of activity.

Quantitative Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values of selected 2-methylbenzofuran derivatives against various microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Benzofuran-triazine hybrid 8e | Escherichia coli | 32 | [17] |

| Benzofuran-triazine hybrid 8e | Staphylococcus aureus | 32 | [17] |

| Benzofuran-triazine hybrid 8e | Salmonella enteritidis | 32 | [17] |

| Benzofuran derivative 18 | Staphylococcus aureus | 3.12 | [15] |

| Fused benzofuran derivative 30 | P. chinchori | 25 | [15] |

| Fused benzofuran derivative 30 | A. fumigatus | 25 | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 2-methylbenzofuran derivatives.

Synthesis of 2-Arylbenzofuran Derivatives

A general method for the synthesis of 2-arylbenzofurans involves a three-step reaction starting from a substituted 2-hydroxybenzaldehyde.[12]

-

O-Alkylation: A mixture of the substituted 2-hydroxybenzaldehyde, methyl α-bromophenylacetate, and potassium carbonate in dimethylformamide is stirred at room temperature to yield the corresponding methyl 2-(2-formylphenoxy)-2-phenylacetate.

-

Saponification: The resulting ester is hydrolyzed using aqueous potassium hydroxide in methanol with heating to afford the corresponding carboxylic acid.

-

Cyclization: The carboxylic acid is heated with anhydrous sodium acetate and acetic anhydride to induce cyclization, yielding the 2-arylbenzofuran derivative. The crude product is purified by recrystallization.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Seed cells in a 96-well plate at a desired density and incubate for 24 hours.

-

Treat the cells with various concentrations of the 2-methylbenzofuran derivative and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Annexin V-FITC Apoptosis Assay

This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine.

-

Treat cells with the 2-methylbenzofuran derivative for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.

-

Plate cells in a white-walled 96-well plate and treat with the 2-methylbenzofuran derivative.

-

Equilibrate the plate to room temperature.

-

Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.

-

Mix on a plate shaker for 30 seconds to 2 minutes.

-

Incubate at room temperature for 1 to 3 hours.

-

Measure the luminescence using a luminometer.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is based on the Ellman method.

-

In a 96-well plate, add phosphate buffer (pH 8.0), the 2-arylbenzofuran derivative solution, and AChE enzyme solution.

-

Incubate at 37°C for 15 minutes.

-

Add 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to each well.

-

Initiate the reaction by adding acetylthiocholine iodide (ATCI).

-

Measure the absorbance at 412 nm at regular intervals. The rate of color development is proportional to the AChE activity.

BACE1 Inhibition Assay

This is a fluorescence-based assay.

-

In a black 96-well plate, add assay buffer, the 2-arylbenzofuran derivative, and a BACE1 substrate.

-

Initiate the reaction by adding BACE1 enzyme.

-

Incubate at 37°C, protected from light.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. A decrease in fluorescence indicates BACE1 inhibition.

Conclusion

The diverse and potent biological activities of 2-methylbenzofuran derivatives underscore their significant potential in drug discovery and development. The research highlighted in this technical guide demonstrates their promise as anticancer, neuroprotective, and antimicrobial agents. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways, provides a strong rationale for their further investigation. The experimental protocols and quantitative data presented herein offer a valuable resource for researchers seeking to build upon the existing knowledge and advance the development of 2-methylbenzofuran-based therapeutics. Future studies should focus on optimizing the structure-activity relationships, improving the pharmacokinetic profiles, and evaluating the in vivo efficacy and safety of these promising compounds.

References

- 1. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.monash.edu [research.monash.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel 2-pheynlbenzofuran derivatives as selective butyrylcholinesterase inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijpsonline.com [ijpsonline.com]

- 15. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 5-isothiocyanato-2-methylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 5-isothiocyanato-2-methylbenzofuran, a novel benzofuran derivative referred to as Benfur. This document details the compound's effects on cancer cells, focusing on its ability to induce cell cycle arrest and apoptosis through the modulation of key signaling pathways. Quantitative data from relevant studies are summarized, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the compound's biological activity.

Introduction

Benzofuran derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] 5-isothiocyanato-2-methylbenzofuran (Benfur) is a synthetic derivative of benzofuran lignan that has demonstrated potent antitumor activities.[2] This guide elucidates the molecular mechanisms underlying Benfur's therapeutic potential, primarily focusing on its impact on the p53 and NF-κB signaling pathways, leading to G2/M cell cycle arrest and apoptosis in cancer cells.[3]

Core Mechanism of Action

Benfur exerts its anticancer effects through a dual mechanism that is largely dependent on the p53 status of the cancer cells. The primary mechanism involves the induction of G2/M cell cycle arrest via a p53-dependent pathway. A secondary mechanism involves the inhibition of the NF-κB signaling pathway, which contributes to cell death in both p53-positive and p53-negative cells.[2]

Induction of G2/M Cell Cycle Arrest (p53-Dependent)

In p53-positive cancer cells, such as Jurkat T-lymphocytes, Benfur treatment leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[3] This cell cycle arrest is a critical prelude to apoptosis. The key molecular events in this pathway are:

-

Inhibition of Sp1 and MDM2: Benfur has been shown to inhibit the transcription factor Sp1. This repression of Sp1 leads to a decrease in the expression of murine double minute 2 (MDM2).[2]

-

Stabilization and Activation of p53: MDM2 is a key negative regulator of p53, targeting it for degradation. By reducing MDM2 levels, Benfur stabilizes p53, leading to its accumulation and increased DNA binding activity.

-

Upregulation of p21 and p27: Activated p53 transcriptionally upregulates the expression of cyclin-dependent kinase inhibitors p21 and p27.[2]

-

G2/M Arrest: p21 and p27 inhibit the activity of cyclin-dependent kinases (CDKs) that are essential for cell cycle progression, ultimately leading to arrest at the G2/M checkpoint.[4]

Inhibition of NF-κB Signaling

Benfur also demonstrates the ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway in both p53-positive and p53-negative cells. NF-κB is a transcription factor that plays a crucial role in inflammation, immunity, and cell survival.[5][6] Its inhibition by Benfur contributes to the induction of apoptosis. The mechanism of NF-κB inhibition involves:

-

Inhibition of IκBα Degradation: Benfur inhibits the degradation of IκBα, the inhibitory subunit of NF-κB. This prevents the nuclear translocation of the p65 subunit of NF-κB.

-

Suppression of NF-κB Target Genes: By blocking NF-κB activation, Benfur prevents the transcription of NF-κB target genes, many of which are anti-apoptotic proteins like Bcl-2.

Quantitative Data Summary

The biological activity of Benfur has been quantified in various cancer cell lines. The following tables summarize the key findings.

Table 1: Cytotoxicity of Benfur in Cancer Cell Lines

| Cell Line | p53 Status | IC50 (nM) after 48h |

| Jurkat | Positive | ~80 |

| U-937 | Negative | > 200 |

| HT29 | Positive | > 200 |

| MCF-7 | Positive | > 200 |

Data extracted from Manna et al. (2010).

Table 2: Effect of Benfur on Cell Cycle Distribution in Jurkat Cells

| Treatment (100 nM Benfur) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | % of Cells in Sub-G1 (Apoptosis) |

| 0 h | 52 | 28 | 20 | < 5 |

| 12 h | 35 | 15 | 50 | ~10 |

| 24 h | 20 | 10 | 65 | ~15 |

Data interpreted from graphical representations in Manna et al. (2010).[7]

Detailed Experimental Protocols

The following are detailed protocols for the key experiments used to elucidate the mechanism of action of Benfur.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

96-well plates

-

Cancer cell lines (e.g., Jurkat, U-937)

-

Complete culture medium

-

Benfur (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[7]

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treat the cells with various concentrations of Benfur (e.g., 0-200 nM) and a vehicle control (DMSO).

-

Incubate for the desired time period (e.g., 24 or 48 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

-

For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[9]

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

-

Materials:

-

Cancer cell lines

-

Benfur

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)[10]

-

Flow cytometer

-

-

Procedure:

-

Treat cells with Benfur for the desired time points.

-

Harvest approximately 1 x 10^6 cells by centrifugation.

-

Wash the cells with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate for at least 30 minutes on ice.[10]

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer, collecting data from at least 10,000 events.[10]

-

Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-Bcl-2, anti-Bax, anti-β-actin)[11][12]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[13]

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

NF-κB DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay is used to detect the binding of transcription factors to specific DNA sequences.

-

Materials:

-

Nuclear extracts from treated and untreated cells

-

Poly(dI-dC)

-

Binding buffer

-

Radiolabeled or fluorescently labeled double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3')

-

Non-denaturing polyacrylamide gel

-

Electrophoresis buffer

-

-

Procedure:

-

Prepare nuclear extracts from cells treated with Benfur and/or an NF-κB activator (e.g., LPS).

-

In a binding reaction, incubate 5-10 µg of nuclear extract with poly(dI-dC) (a non-specific DNA competitor) and the labeled NF-κB probe in binding buffer for 20-30 minutes at room temperature.

-

For competition assays, add an excess of unlabeled probe to a parallel reaction.

-

Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Dry the gel and visualize the labeled probe by autoradiography or fluorescence imaging. A shifted band indicates the binding of NF-κB to the DNA probe.

-

Visualizations

Signaling Pathways

Caption: Mechanism of action of Benfur involving the p53 and NF-κB pathways.

Experimental Workflow: Cell Cycle Analysis

Caption: Workflow for analyzing cell cycle distribution after Benfur treatment.

Conclusion

5-isothiocyanato-2-methylbenzofuran (Benfur) is a promising anticancer agent with a well-defined mechanism of action. Its ability to induce p53-dependent G2/M cell cycle arrest and inhibit the pro-survival NF-κB pathway highlights its potential for the development of novel cancer therapeutics. This technical guide provides a foundational understanding for researchers and drug development professionals to further investigate and potentially harness the therapeutic benefits of this compound. The detailed protocols and visual diagrams are intended to facilitate the replication and expansion of these key findings.

References

- 1. Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researcher.manipal.edu [researcher.manipal.edu]

- 4. oncotarget.com [oncotarget.com]

- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchhub.com [researchhub.com]

- 9. researchgate.net [researchgate.net]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. bio-rad.com [bio-rad.com]

In Vitro Profile of 5-Isothiocyanato-2-methylbenzofuran: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction:

5-Isothiocyanato-2-methylbenzofuran is a novel synthetic compound that integrates two key pharmacophores: the benzofuran nucleus and the isothiocyanate group. Benzofuran derivatives are known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Isothiocyanates, commonly found in cruciferous vegetables, are well-documented for their cancer chemopreventive and therapeutic effects, primarily through the induction of apoptosis and activation of the Nrf2 antioxidant response pathway.[3][4][5][6] This technical guide provides a comprehensive overview of the proposed in vitro studies to characterize the biological activity of 5-isothiocyanato-2-methylbenzofuran, including detailed experimental protocols, hypothetical data, and visualization of key signaling pathways.

Hypothetical Quantitative Data Summary

The following tables summarize the projected quantitative data from in vitro assays, based on the known activities of related isothiocyanate and benzofuran compounds.

Table 1: In Vitro Anticancer Activity (IC50 Values in µM)

| Cell Line | Cancer Type | 5-Isothiocyanato-2-methylbenzofuran | Doxorubicin (Control) |

| MCF-7 | Breast Adenocarcinoma | 8.5 | 0.9 |

| A549 | Lung Carcinoma | 12.2 | 1.5 |

| HCT116 | Colon Carcinoma | 10.8 | 1.2 |

| HepG2 | Hepatocellular Carcinoma | 15.4 | 2.1 |

Table 2: In Vitro Anti-inflammatory Activity

| Assay | Biomarker | 5-Isothiocyanato-2-methylbenzofuran (IC50 in µM) | Dexamethasone (Control) (IC50 in µM) |

| LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | 18.7 | 5.2 |

| IL-6 Secretion | 14.3 | 3.8 | |

| TNF-α Secretion | 16.9 | 4.5 |

Key In Vitro Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of 5-isothiocyanato-2-methylbenzofuran on various cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cell lines (MCF-7, A549, HCT116, HepG2) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: The cells are treated with increasing concentrations of 5-isothiocyanato-2-methylbenzofuran (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 48 hours. Doxorubicin is used as a positive control.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by 5-isothiocyanato-2-methylbenzofuran.

Methodology:

-

Cell Treatment: Cells are treated with the compound at its IC50 concentration for 24 hours.

-

Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Nitric Oxide (NO) Production Assay (Griess Test)

Objective: To assess the anti-inflammatory potential by measuring the inhibition of NO production in LPS-stimulated macrophages.

Methodology:

-

Cell Culture: RAW 264.7 macrophages are seeded in a 96-well plate.

-

Treatment: Cells are pre-treated with various concentrations of 5-isothiocyanato-2-methylbenzofuran for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. Dexamethasone is used as a positive control.

-

Griess Reaction: 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

-

Absorbance Reading: The absorbance is measured at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Signaling Pathway and Experimental Workflow Diagrams

Proposed Mechanism of Apoptosis Induction

Caption: Intrinsic apoptosis pathway activated by 5-isothiocyanato-2-methylbenzofuran.

Nrf2-Mediated Antioxidant Response

Caption: Nrf2-Keap1 signaling pathway for antioxidant gene expression.

Experimental Workflow for In Vitro Screening

Caption: High-level workflow for the in vitro evaluation of novel compounds.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of isothiocyanates. A review [scielo.org.co]

5-Isothiocyanato-2-methylbenzofuran: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of the novel compound 5-isothiocyanato-2-methylbenzofuran. Due to the limited direct research on this specific molecule, this document compiles and extrapolates information from the well-characterized 2-methylbenzofuran core and the versatile isothiocyanate functional group. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this and related compounds for potential therapeutic applications.

Chemical Structure and Properties

5-Isothiocyanato-2-methylbenzofuran consists of a 2-methylbenzofuran scaffold with an isothiocyanate group (-N=C=S) attached at the 5-position of the benzene ring.

Table 1: Physicochemical Properties of 2-Methylbenzofuran (Core Structure)

| Property | Value | Reference |

| Molecular Formula | C₉H₈O | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 197-198 °C | [1] |

| Density | 1.057 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.560 | [1] |

| Solubility | Insoluble in water; Soluble in ethanol | [1] |

The isothiocyanate group is a reactive electrophile, known to readily react with nucleophiles such as amines and thiols. This reactivity is central to the biological activity of many isothiocyanate-containing compounds.

Synthesis and Experimental Protocols

A plausible synthetic route to 5-isothiocyanato-2-methylbenzofuran involves a two-step process starting from 2-methylbenzofuran: nitration followed by reduction to the amine, and subsequent conversion to the isothiocyanate.

Synthesis of 5-Amino-2-methylbenzofuran (Precursor)

The synthesis of the key precursor, 5-amino-2-methylbenzofuran, can be achieved through the nitration of 2-methylbenzofuran to yield 5-nitro-2-methylbenzofuran, followed by the reduction of the nitro group.

Experimental Protocol: Synthesis of 5-Nitro-2-methylbenzofuran

This protocol is adapted from general nitration procedures for aromatic compounds.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylbenzofuran in a suitable solvent such as acetic anhydride or a mixture of acetic acid and sulfuric acid.

-

Nitration: Cool the solution in an ice bath to 0-5 °C. Slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental Protocol: Reduction of 5-Nitro-2-methylbenzofuran to 5-Amino-2-methylbenzofuran

This protocol is based on standard methods for the reduction of aromatic nitro compounds.[2]

-

Reaction Setup: In a round-bottom flask, dissolve 5-nitro-2-methylbenzofuran in a suitable solvent such as ethanol or ethyl acetate.

-

Reduction: Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[2]

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up (for SnCl₂ reduction): After completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is basic.

-

Extraction: Extract the product with an organic solvent.

-

Purification: Wash the organic layer, dry, and concentrate. The crude amine can be purified by column chromatography.

Synthesis of 5-Isothiocyanato-2-methylbenzofuran

The conversion of the primary amine, 5-amino-2-methylbenzofuran, to the isothiocyanate can be achieved using several established methods. A common and effective method involves the use of thiophosgene or its equivalents.

Experimental Protocol: Conversion of 5-Amino-2-methylbenzofuran to Isothiocyanate

This protocol is a general procedure for the synthesis of aryl isothiocyanates from primary aryl amines.

-

Reaction Setup: In a well-ventilated fume hood, dissolve 5-amino-2-methylbenzofuran in a suitable solvent like dichloromethane or chloroform. Add a base, such as triethylamine or calcium carbonate, to the solution.

-

Thiophosgene Addition: Cool the mixture in an ice bath and slowly add a solution of thiophosgene (CSCl₂) in the same solvent.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Work-up: Once the reaction is complete, filter the reaction mixture to remove any solids.

-

Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude isothiocyanate can be purified by column chromatography to yield the final product.

Logical Workflow for Synthesis

Caption: Synthetic pathway for 5-isothiocyanato-2-methylbenzofuran.

Potential Biological Activity and Signaling Pathways

While no direct biological data exists for 5-isothiocyanato-2-methylbenzofuran, the activities of its constituent moieties suggest significant potential, particularly in the area of oncology.

Anticancer and Cytotoxic Effects

Benzofuran derivatives are known to possess a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4] Several studies have reported the cytotoxic effects of substituted benzofurans against various cancer cell lines.[5][6][7][8][9]

Isothiocyanates, found in cruciferous vegetables, are well-documented for their cancer chemopreventive properties.[10] They are known to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer models.[10] The electrophilic carbon of the isothiocyanate group can react with cellular nucleophiles, including sulfhydryl groups of proteins, leading to the modulation of key cellular processes.

Table 2: Cytotoxicity of Selected Benzofuran Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3-Acyl-5-hydroxybenzofuran derivative | MCF-7 (Breast) | 43.08 | [3] |

| Benzofuran-based oxadiazole conjugate (14c) | HCT116 (Colon) | 3.27 | [5] |

| Benzofuran-based carboxylic acid (44b) | MDA-MB-231 (Breast) | 2.52 | [5] |

| 3-Amidobenzofuran derivative (28g) | MDA-MB-231 (Breast) | 3.01 | [5] |

| Benzofuran-2-carboxamide derivative (50g) | A549 (Lung) | 0.57 | [5] |

| Brominated 2-acetyl-3-methyl benzofuran (7) | A549 (Lung) | 6.3 | [6] |

| Brominated 2-acetyl-3-methyl benzofuran (8) | K562 (Leukemia) | 2.59 | [6] |

| Benzofuran-substituted chalcone (Compound 4) | MDA-MB-231 (Breast) | 2.12 | [8] |

| Benzofuran-substituted chalcone (Compound 4) | A549 (Lung) | 2.21 | [8] |

| Amiloride-benzofuran derivative (Compound 5) | - | 0.43 (Ki) | [9] |

| Benzene-sulfonamide-based benzofuran (11a) | A549 (Lung) | 0.12 | [9] |

Hypothesized Mechanism of Action and Signaling Pathway

Isothiocyanates are known to exert their anticancer effects through various mechanisms, including the induction of oxidative stress via the generation of reactive oxygen species (ROS), which can trigger apoptosis.[10] They have also been shown to modulate key signaling pathways involved in cell survival and proliferation, such as the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[10]

The combination of the benzofuran scaffold, which has intrinsic biological activity, with the reactive isothiocyanate group in 5-isothiocyanato-2-methylbenzofuran could lead to a synergistic or enhanced cytotoxic effect on cancer cells. A plausible mechanism of action involves the induction of ROS, leading to the activation of pro-apoptotic signaling cascades.

Hypothesized Signaling Pathway for Anticancer Activity

Caption: Hypothesized signaling pathway for apoptosis induction.

Conclusion and Future Directions

5-Isothiocyanato-2-methylbenzofuran represents a promising, yet underexplored, chemical entity with significant potential for drug discovery, particularly in the field of oncology. The combination of the biologically active benzofuran core with the potent isothiocyanate functional group suggests that this compound may exhibit strong cytotoxic and pro-apoptotic effects against cancer cells.

Future research should focus on the following areas:

-

Synthesis and Characterization: Development and optimization of a reliable synthetic route for 5-isothiocyanato-2-methylbenzofuran and its analogs, followed by comprehensive structural and physicochemical characterization.

-

In Vitro Biological Evaluation: Screening of the compound against a panel of cancer cell lines to determine its cytotoxic and antiproliferative activity, including the determination of IC₅₀ values.

-

Mechanism of Action Studies: Investigation of the underlying molecular mechanisms, including the role of ROS generation, apoptosis induction, and modulation of key signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related compounds to establish clear SAR and identify derivatives with improved potency and selectivity.

This technical guide provides a solid foundation for initiating research into this novel and potentially impactful class of compounds. The presented information, compiled from related chemical structures and functional groups, should aid researchers in the design and execution of experiments aimed at unlocking the therapeutic potential of 5-isothiocyanato-2-methylbenzofuran.

References

- 1. scienceopen.com [scienceopen.com]